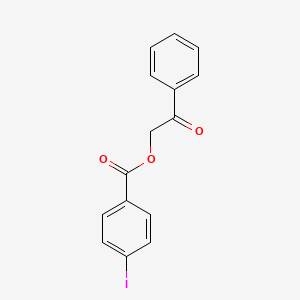![molecular formula C15H13ClN2O3 B1657082 [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate CAS No. 5538-47-6](/img/structure/B1657082.png)
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C15H13ClN2O2 It is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate derivative using phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine-substituted derivatives.
Scientific Research Applications
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-ethylphenyl)carbamate: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for versatile chemical modifications and potential interactions with various biological targets .
Properties
CAS No. |
5538-47-6 |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
[(E)-(2-chlorophenyl)methylideneamino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-13-8-6-12(7-9-13)18-15(19)21-17-10-11-4-2-3-5-14(11)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChI Key |
IWYUZWCVCSLQSM-LICLKQGHSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl |
solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-bromonaphthalen-2-yl)oxy]-N,N-bis(2-phenylethyl)acetamide](/img/structure/B1657000.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B1657001.png)

![3-[[2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1657004.png)

![N-butyl-2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1657008.png)



![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B1657015.png)

![[2-methoxy-4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657019.png)

![2-[5-(2-Fluorophenoxy)pentylamino]ethanol](/img/structure/B1657022.png)
